molecular formula C10H22N2O2 B7964512 N-Boc-(2-amino-3-methylbutyl)amine

N-Boc-(2-amino-3-methylbutyl)amine

Cat. No.: B7964512
M. Wt: 202.29 g/mol
InChI Key: YWAMFTBALAAREO-UHFFFAOYSA-N
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Description

N-Boc-(2-amino-3-methylbutyl)amine, also known as tert-butyl (2-amino-3-methylbutyl)carbamate, is a compound with the molecular formula C10H22N2O2. It is a derivative of 2-amino-3-methylbutylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-(2-amino-3-methylbutyl)amine can be synthesized through the reaction of 2-amino-3-methylbutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or ethanol. The Boc group is introduced to protect the amino group, making it less reactive and allowing for selective reactions at other sites on the molecule .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and solid-phase catalysts, such as Amberlyst-15, can enhance the efficiency and yield of the reaction . The product can be purified through standard techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(2-amino-3-methylbutyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Di-tert-butyl dicarbonate (Boc2O):

    Triethylamine: Acts as a base in the protection reaction.

    Sodium borohydride: Used for reduction reactions.

    Acidic conditions (e.g., trifluoroacetic acid): Employed for the deprotection of the Boc group.

Major Products Formed

Mechanism of Action

The mechanism of action of N-Boc-(2-amino-3-methylbutyl)amine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-(2-amino-3-methylbutyl)amine is unique due to its specific structure, which includes a branched alkyl chain. This structural feature can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-(2-amino-3-methylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-7(2)8(11)6-12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAMFTBALAAREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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